

Structural Elucidation of Benzyl 3-aminopropanoate: A Technical Guide

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Compound of Interest

Compound Name: Benzyl 3-aminopropanoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **Benzyl 3-aminopropanoate**. The document details the analytical data and experimental protocols necessary for the synthesis and characterization of this compound, serving as a vital resource for researchers in organic chemistry and drug development.

Physicochemical Properties

Benzyl 3-aminopropanoate is an organic compound with the molecular formula $C_{10}H_{13}NO_2$ and a molecular weight of approximately 179.22 g/mol .^{[1][2][3]} Its structure consists of a benzyl ester of the amino acid beta-alanine.

Spectroscopic Data for Structural Confirmation

The structural confirmation of **Benzyl 3-aminopropanoate** is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted 1H and ^{13}C NMR spectral data for **Benzyl 3-aminopropanoate** in a deuterated solvent like $CDCl_3$ are summarized below.

Table 1: Predicted ^1H NMR Spectral Data for **Benzyl 3-aminopropanoate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.35	Multiplet	5H	Aromatic protons (C_6H_5)
~ 5.15	Singlet	2H	Benzylic protons (- $\text{CH}_2\text{-Ph}$)
~ 3.00	Triplet	2H	Methylene protons adjacent to amine (- $\text{CH}_2\text{-NH}_2$)
~ 2.55	Triplet	2H	Methylene protons adjacent to carbonyl (- $\text{CH}_2\text{-C=O}$)
~ 1.50	Broad Singlet	2H	Amine protons (- NH_2)

Table 2: Predicted ^{13}C NMR Spectral Data for **Benzyl 3-aminopropanoate**

Chemical Shift (δ) ppm	Assignment
~ 172.5	Carbonyl carbon (C=O)
~ 136.0	Aromatic quaternary carbon (C-CH ₂)
~ 128.5	Aromatic methine carbons (ortho, meta, para C-H)
~ 128.0	Aromatic methine carbons (ortho, meta, para C-H)
~ 127.8	Aromatic methine carbons (ortho, meta, para C-H)
~ 66.5	Benzylic carbon (-CH ₂ -Ph)
~ 39.0	Methylene carbon adjacent to amine (-CH ₂ -NH ₂)
~ 35.5	Methylene carbon adjacent to carbonyl (-CH ₂ -C=O)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for **Benzyl 3-aminopropanoate** are listed below.

Table 3: Expected IR Absorption Bands for **Benzyl 3-aminopropanoate**

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration
3400-3250	Medium, Broad	Primary Amine	N-H Stretch (two bands for -NH ₂)[4]
3100-3000	Medium	Aromatic C-H	C-H Stretch
2950-2850	Medium	Aliphatic C-H	C-H Stretch
~ 1735	Strong	Ester	C=O Stretch
1650-1580	Medium	Primary Amine	N-H Bend[4]
1250-1020	Strong	Ester	C-O Stretch
910-665	Medium, Broad	Primary Amine	N-H Wag[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. The predicted collision cross-section values for various adducts of **Benzyl 3-aminopropanoate** are presented below.[1]

Table 4: Predicted Mass Spectrometry Data for **Benzyl 3-aminopropanoate**

Adduct	m/z
[M+H] ⁺	180.10192
[M+Na] ⁺	202.08386
[M-H] ⁻	178.08736
[M+NH ₄] ⁺	197.12846
[M+K] ⁺	218.05780
[M] ⁺	179.09409

Experimental Protocols

Synthesis of Benzyl 3-aminopropanoate via Fischer Esterification

This protocol describes a general procedure for the synthesis of **Benzyl 3-aminopropanoate**.

Materials:

- 3-Aminopropanoic acid (beta-alanine)
- Benzyl alcohol
- Toluene
- p-Toluenesulfonic acid monohydrate (catalyst)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Ethyl acetate
- Hexane

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-aminopropanoic acid, benzyl alcohol (in excess), and toluene.
- Add a catalytic amount of p-toluenesulfonic acid monohydrate.
- Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.

- Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **Benzyl 3-aminopropanoate**.

NMR Spectroscopy Protocol

Sample Preparation:

- Dissolve 5-10 mg of the purified **Benzyl 3-aminopropanoate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean NMR tube.

Data Acquisition:

- Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- For ^1H NMR, use a standard single-pulse experiment with 16-32 scans.
- For ^{13}C NMR, use a proton-decoupled experiment with 1024 or more scans to achieve a good signal-to-noise ratio.

IR Spectroscopy Protocol

Sample Preparation:

- For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr plates.
- For a solid sample, prepare a KBr pellet or a mull.

Data Acquisition:

- Obtain the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry Protocol

Sample Preparation:

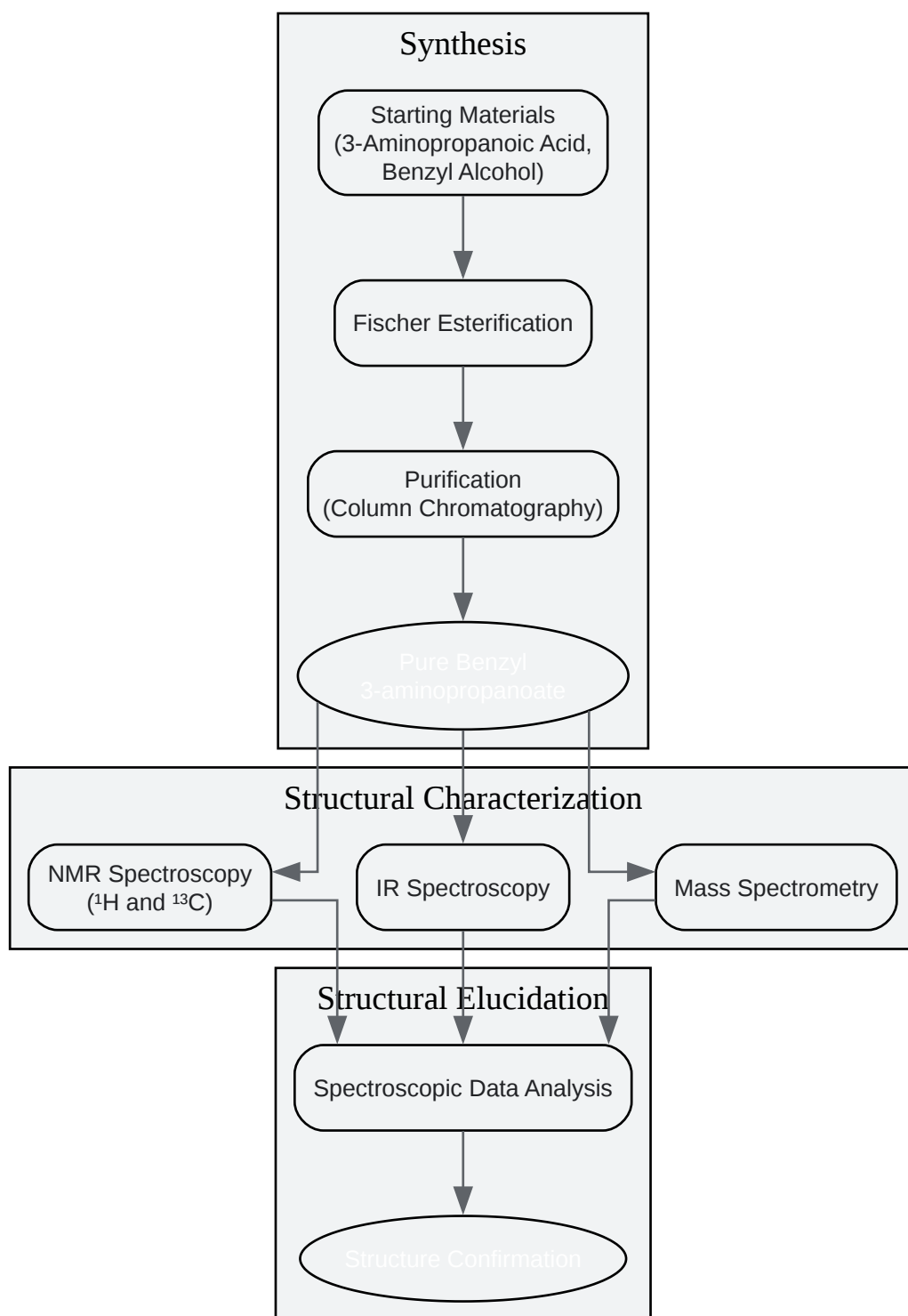
- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Further, dilute the sample as required by the instrument's sensitivity.

Data Acquisition:

- Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI).
- Acquire the mass spectrum in the positive ion mode to observe protonated molecules like $[M+H]^+$.

Workflow for Structural Elucidation

The logical workflow for the synthesis and structural elucidation of **Benzyl 3-aminopropanoate** is depicted in the following diagram.



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Caption: Workflow for the synthesis and structural elucidation of **Benzyl 3-aminopropanoate**.

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